benzyl N-(2-morpholino-2-oxoethyl)carbamate
Overview
Description
Scientific Research Applications
Synthesis and Anticancer Activity
Research into derivatives of benzyl N-(2-morpholino-2-oxoethyl)carbamate, such as 1,2‐Disubstituted Benzimidazole Derivatives, has shown promise in the field of anticancer drug development. These compounds have been synthesized and evaluated for their anticancer activities, showing considerable selectivity against certain cancer cell lines. This indicates the potential of these derivatives in developing new anticancer agents (L. Yurttaş et al., 2013).
Agrochemical Research
The compound's derivatives have also been studied for their agrochemical properties, particularly in cotton and corn plants. Research into the metabolism of related carbamate compounds in these plants has provided insights into their absorption, translocation, and metabolism, which is crucial for developing more effective and environmentally friendly pesticides (N. Umetsu et al., 1979).
Chemical Synthesis
In chemical synthesis, isopropyl carbamates derived from benzylamines, which are related to benzyl N-(2-morpholino-2-oxoethyl)carbamate, have been utilized to provide isoindolinones through a Bischler-Napieralski-type cyclization. This process highlights the compound's utility in synthesizing complex chemical structures, which could have applications in developing pharmaceuticals and fine chemicals (Satoshi Adachi et al., 2014).
Neuroprotection and Alzheimer's Disease
Derivatives of benzyl N-(2-morpholino-2-oxoethyl)carbamate have been explored as butyrylcholinesterase inhibitors, showing potential for neuroprotective effects in Alzheimer's disease models. This research suggests that chemical modification of carbamate units in these compounds can lead to pronounced neuroprotective effects, indicating their potential in treating neurodegenerative diseases (M. Hoffmann et al., 2019).
properties
IUPAC Name |
benzyl N-(2-morpholin-4-yl-2-oxoethyl)carbamate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N2O4/c17-13(16-6-8-19-9-7-16)10-15-14(18)20-11-12-4-2-1-3-5-12/h1-5H,6-11H2,(H,15,18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GBSPBRGWMGSOAG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(=O)CNC(=O)OCC2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90394849 | |
Record name | benzyl N-(2-morpholino-2-oxoethyl)carbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90394849 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
278.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
>41.7 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID49666196 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
benzyl N-(2-morpholino-2-oxoethyl)carbamate | |
CAS RN |
56414-76-7 | |
Record name | benzyl N-(2-morpholino-2-oxoethyl)carbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90394849 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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